1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one
Description
The target compound, 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one, features a 1,8-naphthyridine core substituted at positions 1, 3, and 5. The methyl group at position 7 is a common substituent in bioactive naphthyridines, contributing to metabolic stability .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-7-10-19(11-8-16)23(28)22-15-27(14-18-5-4-6-20(13-18)30-3)25-21(24(22)29)12-9-17(2)26-25/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWEVLTNNRVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H23NO3
- Molecular Weight : 397.47 g/mol
- InChIKey : RCVSDSKBFXMERV-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including the target compound. Naphthyridine alkaloids are known for their ability to induce apoptosis in various cancer cell lines. For instance, derivatives similar to our compound have shown significant cytotoxic effects against human leukemia (THP-1) and breast cancer (MCF-7) cell lines with IC50 values ranging from 19.34 µM to 30.13 µM .
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoaaptamine | MCF-7 | 19.34 |
| Demethyl(oxy)aaptamine | MDA-MB-231 | 23.11 |
| Canthin-6-one | Kasumi-1 | 7 |
| Target Compound | THP-1 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and PARP cleavage.
- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 and G2 phase arrest in cancer cells, disrupting their proliferation .
Neuroprotective Effects
Additionally, some naphthyridine derivatives have demonstrated neuroprotective properties. They can modulate neurotransmitter systems and exhibit potential as treatments for neurodegenerative diseases. The inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegeneration, has been observed in related compounds .
Study 1: Anticancer Activity
A study conducted on a series of naphthyridine derivatives revealed that compounds structurally similar to our target inhibited proliferation in several cancer cell lines. The study utilized an MTS assay to evaluate cytotoxicity and found that the introduction of specific substituents significantly enhanced activity against HeLa and SK-MEL-28 cell lines .
Study 2: Neuroprotective Potential
Research focusing on MAO inhibition showed that certain naphthyridine derivatives could effectively reduce oxidative stress markers in neuronal cells. This suggests potential applications for treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several therapeutic areas:
Antidiabetic Activity
Research indicates that derivatives of naphthyridine compounds can exhibit significant antidiabetic effects. A study demonstrated that certain naphthyridine derivatives improved glucose tolerance and insulin sensitivity in diabetic models, suggesting potential use in managing type 2 diabetes .
Antimicrobial Properties
Compounds similar to 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one have been studied for their antimicrobial activity against various pathogens. The presence of the naphthyridine ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Some studies have reported that naphthyridine derivatives induce apoptosis in cancer cells and inhibit tumor growth in vivo. This suggests a potential role in cancer therapy .
Case Studies
Several studies have illustrated the applications of this compound:
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats showed that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
Case Study 3: Anticancer Activity
In a xenograft model of breast cancer, treatment with the compound led to reduced tumor size and improved survival rates compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissues .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzoyl Carbonyl Group
The 4-methylbenzoyl group at position 3 is susceptible to nucleophilic attack due to its electron-withdrawing nature.
Hydrolysis
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Acidic Conditions : The benzoyl group undergoes hydrolysis to form carboxylic acid derivatives. For example, in HCl/EtOH (reflux), the carbonyl can hydrolyze to yield 3-(4-methylbenzoic acid)-substituted naphthyridinone .
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Basic Conditions : NaOH/THF promotes saponification, generating carboxylate salts .
Example Reaction:
Aminolysis
Primary/secondary amines (e.g., piperazine) react with the benzoyl carbonyl to form amides. This is critical for generating analogs with enhanced pharmacokinetic properties.
Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring
The 3-methoxyphenylmethyl group participates in EAS due to the electron-donating methoxy (-OCH) group.
Nitration
Halogenation
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Br/FeBr or Cl/AlCl yields halogenated derivatives (e.g., bromine at position 5 of the phenyl ring) .
Oxidation
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KMnO/HO oxidizes the 1,4-dihydro ring to a fully aromatic 1,8-naphthyridine system, altering electron distribution and bioactivity .
Reduction
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NaBH/MeOH selectively reduces the carbonyl group at position 4 to a hydroxyl group, forming a diol intermediate.
Demethylation of the Methoxy Group
Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr) remove the methyl group from the methoxy substituent, producing a phenolic derivative .
Example Reaction:
Oxidation
-
CrO/HSO oxidizes the 7-methyl group to a carboxylic acid, enhancing polarity.
Photochemical and Thermal Stability
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Photodegradation : UV light induces cleavage of the naphthyridinone ring, forming quinoline-like fragments .
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Thermal Decomposition : Heating above 200°C results in decarboxylation of the benzoyl group and ring contraction.
Metal-Catalyzed Cross-Coupling
The methylbenzoyl group can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh)/KCO, enabling structural diversification .
Comparison with Similar Compounds
Key Observations :
- Position 1 : Bulky substituents like 3-methoxyphenylmethyl (target compound) or halogenated benzyl groups () enhance lipophilicity and may improve blood-brain barrier penetration, as seen in CNS-active analogs .
- Position 3 : The 4-methylbenzoyl group in the target compound contrasts with carboxylic acid () or ester groups (). Benzoyl derivatives may exhibit stronger enzyme inhibition due to steric and electronic effects .
- Position 7 : Methyl substituents are conserved in many analogs, likely due to their minimal metabolic liability and role in maintaining planarity .
Pharmacological Activity Comparison
CNS Modulation
The 7-benzyl-1-ethyl derivative (NCA) in acts as a locomotor stimulant by altering norepinephrine uptake, with efficacy comparable to d-amphetamine but distinct mechanistic pathways . The target compound’s 3-methoxyphenyl group may similarly influence monoaminergic systems, though empirical data are needed.
Antibacterial Activity
Morpholinomethyl and sulfonamide-substituted naphthyridines () show enhanced antibacterial activity, likely due to improved target binding (e.g., DNA gyrase inhibition). The target compound’s 4-methylbenzoyl group may confer unique inhibitory properties, but direct evidence is lacking .
Structural and Metabolic Stability
Halogenated derivatives () exhibit improved metabolic stability, while ester-containing analogs () highlight the role of hydrogen bonding in crystallinity. The target compound’s 3-methoxyphenylmethyl group may reduce oxidative metabolism compared to alkyl chains .
Crystallographic and Computational Insights
The methyl ester derivative in displays a planar naphthyridine core with intermolecular hydrogen bonding, critical for crystal packing and solubility .
Preparation Methods
Core Naphthyridinone Synthesis via Gould-Jacobs Reaction
The 1,8-naphthyridin-4-one core is synthesized through the Gould-Jacobs reaction, a well-established method for constructing bicyclic heteroaromatic systems . The process begins with 6-methyl-2-aminopyridine (1), which reacts with diethyl ethoxymethylenemalonate (EMME) (2) to form the intermediate diethyl-N-(6-methyl-2-pyridyl)aminomethylenemalonate (3). Cyclization at 250°C in diphenyl ether yields ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (4) .
Key Reaction Conditions :
Introduction of the 3-Methoxyphenylmethyl Group
The 3-methoxyphenylmethyl moiety is introduced at position 1 via N-alkylation . The nitrogen at position 1 of the naphthyridinone core (4) is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 3-methoxybenzyl chloride (5) to yield 1-[(3-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (6) .
Optimization Notes :
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Base : NaH (2.2 equiv) ensures complete deprotonation.
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Solvent : Anhydrous DMF minimizes side reactions.
Installation of the 7-Methyl Substituent
The 7-methyl group originates from the 6-methyl-2-aminopyridine starting material. During Gould-Jacobs cyclization, the methyl group migrates to position 7 due to the reaction’s regioselectivity . This eliminates the need for post-cyclization methylation, streamlining synthesis.
Structural Validation :
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¹H NMR : A singlet at δ 2.35 ppm confirms the 7-methyl group .
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13C NMR : A resonance at δ 22.1 ppm corresponds to the methyl carbon .
Acylation at Position 3 with 4-Methylbenzoyl
The ester group at position 3 of compound (6) undergoes hydrolysis to the carboxylic acid (7) using aqueous NaOH, followed by acyl chloride formation with thionyl chloride (SOCl₂). Reaction with 4-methylbenzoyl chloride (8) in the presence of triethylamine (Et₃N) installs the 4-methylbenzoyl group, yielding the target compound (9) .
Critical Parameters :
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Acylation Agent : 4-Methylbenzoyl chloride (1.5 equiv).
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Catalyst : Et₃N (2.0 equiv) neutralizes HCl byproducts.
Purification and Characterization
Purification :
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Flash Chromatography : Silica gel with EtOAc/hexane (1:10) resolves intermediates .
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C18 Reverse-Phase Chromatography : MeOH/H₂O (1:10) with 0.1% acetic acid purifies the final product .
Characterization Data :
Industrial-Scale Considerations
Scalability Challenges :
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Cyclization : High-temperature steps require specialized reactors to maintain regioselectivity .
-
Acylation : Use of SOCl₂ necessitates corrosion-resistant equipment.
Yield Optimization :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. Key steps include:
- Reacting 1,8-naphthyridine precursors with 3-methoxyphenylmethyl halides under reflux in anhydrous DMF .
- Introducing the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Purification challenges arise due to the compound’s low solubility in polar solvents. Fractional crystallization using toluene/hexane mixtures (4:1) is recommended, with monitoring via TLC (silica gel G, CHCl₃:MeOH 4:1) .
Q. How can researchers optimize reaction yields for derivatives of 1,8-naphthyridin-4-one under varying conditions?
- Methodological Answer : Yield optimization requires precise control of:
- Temperature : Higher yields (≥75%) are achieved at 80–90°C for cyclization steps .
- Catalysts : Use of POCl₃ in DMF accelerates acylation but requires quenching with ice-cold NaOH to prevent decomposition .
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve regioselectivity during benzoylation .
Advanced Research Questions
Q. What analytical techniques are critical for resolving structural ambiguities in 1,8-naphthyridine derivatives?
- Methodological Answer :
- X-ray crystallography : Essential for confirming substituent positions and hydrogen-bonding patterns (e.g., dihedral angles between the naphthyridine core and benzoyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR can distinguish between keto-enol tautomers by analyzing chemical shifts of the C-4 carbonyl group (δ ~175–180 ppm for keto form) .
- IR spectroscopy : Confirm carbonyl stretching frequencies (1650–1700 cm⁻¹) and methoxy group vibrations (1250–1300 cm⁻¹) .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of the 3-methoxyphenyl group) .
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution in rodent models to explain discrepancies in efficacy .
- Dose adjustment : Compensate for low oral bioavailability by testing subcutaneous or intraperitoneal administration .
Q. What computational strategies are effective in predicting the drug-likeness of 1,8-naphthyridin-4-one derivatives?
- Methodological Answer :
- In silico ADMET prediction : Use tools like SwissADME to evaluate Lipinski’s Rule of Five compliance, focusing on logP (<5) and topological polar surface area (<140 Ų) .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with strong binding affinities (ΔG < −8 kcal/mol) .
Q. How should researchers design in vivo studies to evaluate the compound’s neuroprotective or cytotoxic effects?
- Methodological Answer :
- Animal models : Use transgenic mice for Alzheimer’s disease (e.g., APP/PS1) to assess neuroprotection via Morris water maze tests .
- Dose-ranging studies : Apply a split-plot design with four dose levels (e.g., 10–100 mg/kg) and control groups to identify therapeutic windows .
- Biomarker analysis : Quantify tau protein phosphorylation and Aβ40/42 levels in cerebrospinal fluid via ELISA .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in 1,8-naphthyridine derivatives?
- Methodological Answer :
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data from enzyme inhibition assays .
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, molar refractivity) to identify key drivers of activity .
Q. How can researchers assess the environmental impact of synthetic byproducts from this compound?
- Methodological Answer :
- Ecotoxicological screening : Test byproduct toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays .
- Degradation studies : Use HPLC-MS to monitor photodegradation kinetics under simulated sunlight (λ = 290–800 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
